molecular formula C11H15N3O3 B1480152 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid CAS No. 2019579-23-6

6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid

Cat. No.: B1480152
CAS No.: 2019579-23-6
M. Wt: 237.25 g/mol
InChI Key: YRYFWNTVAOQTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is a high-value chemical building block designed for research and development, particularly in the field of medicinal chemistry. This compound features a pyrimidine core substituted with a carboxylic acid group and a 2,6-dimethylmorpholino moiety, making it a versatile scaffold for the synthesis of more complex molecules. The presence of both hydrogen bond acceptors and donors, along with the defined stereochemistry of the morpholino group, contributes to its potential in creating structured molecular architectures. Research Applications and Value: Pyrimidine carboxylic acid derivatives are primarily investigated as key intermediates in the design and synthesis of novel bioactive compounds. Their structural motifs are frequently found in molecules with demonstrated biological activity. Specifically, related pyrimidine-4-carboxylic acids have been used to synthesize organometallic complexes with evaluated cytostatic activity against human cancer cell lines, such as A549 and HepG-2, and with antimicrobial properties . Furthermore, the thieno[2,3-d]pyrimidine-4-carboxylic acid scaffold, a close analog, has been used to create amide derivatives that show promising antibacterial activity , particularly against Pseudomonas aeruginosa , through a mechanism believed to involve inhibition of the bacterial TrmD enzyme . Researchers utilize this compound to develop potential new therapeutic agents. Its carboxylic acid functional group allows for further derivatization, most commonly via peptide coupling reactions, to generate amide libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled For Research Use Only and is not for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-4-14(5-8(2)17-7)10-3-9(11(15)16)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYFWNTVAOQTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities, including its role in enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 2,6-dimethylmorpholine moiety and a carboxylic acid group. This unique structure may influence its interactions with biological targets.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an enzyme inhibitor. It has been investigated for its potential to inhibit various enzymes, including:

  • Angiotensin-Converting Enzyme (ACE) : Compounds similar to this pyrimidine derivative have shown promising ACE inhibition, which is crucial in managing hypertension. For instance, related compounds demonstrated IC50 values ranging from 0.07 µM to over 100 µM in various studies .
  • Phosphodiesterases (PDEs) : The compound's structural analogs have been studied for their inhibitory effects on PDE4, which plays a significant role in inflammation and cognitive processes. Specific derivatives have demonstrated selective inhibition with IC50 values as low as 0.19 µM .

Antitumor Activity

Research has indicated that derivatives of pyrimidine-containing compounds can exhibit antitumor properties. For example, some studies reported that structurally related compounds were effective against specific cancer cell lines, showing IC50 values in the nanomolar range . The mechanism often involves the inhibition of key kinases involved in tumor growth.

Case Study 1: ACE Inhibition

A study focusing on the synthesis of various pyrimidine derivatives revealed that certain modifications led to enhanced ACE inhibition. For example, the introduction of different substituents on the pyrimidine ring significantly affected the inhibitory activity, with some compounds achieving IC50 values below 0.01 µM .

Case Study 2: Antitumor Activity

In another investigation, a series of pyrimidine derivatives were evaluated for their antitumor activity against human cancer cell lines. One notable compound exhibited an IC50 value of approximately 0.64 µM against multiple myeloma cells, suggesting significant potential for cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes involved in metabolic pathways and signal transduction. The morpholine ring enhances the compound's ability to engage with these targets, potentially leading to modulation of their activity.

Comparative Analysis

A comparative analysis of similar compounds reveals that variations in substituents on the pyrimidine ring can lead to significant differences in biological activity:

Compound StructureTarget EnzymeIC50 Value (µM)Biological Activity
Pyrimidine AACE0.07Strong Inhibitor
Pyrimidine BPDE40.19Moderate Inhibitor
Pyrimidine CFGFR1<4.1Antitumor Activity

Scientific Research Applications

Chemical Synthesis and Research Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be utilized in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The presence of the morpholine ring enhances reactivity, making it suitable for substitutions that yield biologically active derivatives .
  • Pharmaceutical Development : It has been investigated as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzyme pathways.

Biological Significance

The compound has shown promise in several biological applications:

  • Enzyme Mechanism Studies : It is employed as a probe to study enzyme mechanisms, helping researchers understand the interactions between enzymes and substrates.
  • Therapeutic Potential : Research indicates that derivatives of this compound may exhibit therapeutic properties, particularly in modulating pathways involved in diseases such as cancer and neurodegenerative disorders .

Medicinal Chemistry

The compound's role as a pharmacological agent is noteworthy:

  • PDE4 Inhibition : Research has highlighted its potential as a phosphodiesterase 4 (PDE4) inhibitor, which could have implications for treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .
  • Cancer Treatment : It has been explored for its ability to modulate the hedgehog signaling pathway, which is critical in cancer biology .

Case Study 1: PDE4 Inhibition

A study demonstrated that compounds derived from 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid effectively inhibited PDE4D, leading to increased intracellular cAMP levels. This modulation resulted in reduced expression of inflammatory cytokines, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Research into derivatives of this compound has shown promising results against various bacterial strains. A new series of inhibitors demonstrated efficacy against bacterial DNA gyrase and topoisomerase IV, indicating potential for developing antibiotics .

Comparison with Similar Compounds

Structural Analogs on the Pyrimidine Core

The pyrimidine ring allows diverse substitutions, leading to analogs with varying physicochemical and biological properties. Key derivatives include:

Substituent at Position 4 CAS Number Supplier Count Key Features
Carboxylic acid 2019579-23-6 1 High solubility, potential for salt formation
Thiol (-SH) 886360-67-4 2 Increased nucleophilicity; possible metal chelation
Amine (-NH2) 1493350-20-1 1 Basic character; potential for protonation
Dione (2,4-dione) 2098011-76-6 1 Electron-deficient ring; altered hydrogen-bonding

Key Observations :

  • The carboxylic acid derivative exhibits superior aqueous solubility compared to the thiol and amine analogs, making it favorable for formulation.
  • Thiol-containing analogs may show unique reactivity in metal-catalyzed reactions or enzyme inhibition .

Core Heterocycle Variations

Replacing the pyrimidine core with pyridine or phenyl rings significantly alters bioactivity:

  • Pyridine Derivatives: Example: 1-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-2-yl)ethan-1-one (CAS: PLS-0181) .
  • Phenyl Derivatives: Example: trans-2-(3-(2,6-dimethylmorpholino)phenyl)-1-(4-methylbenzyl)cyclopropanecarboxylic acid (Compound 13h) . The phenyl analog demonstrated potent antimicrobial activity, suggesting that the morpholino group’s position relative to a planar aromatic system influences target binding .

Functional Group Modifications in Related Scaffolds

Compounds with saturated or oxidized rings provide insights into structure-activity relationships (SAR):

  • Dioxo-tetrahydropyrimidine Analogs: Example: 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS: 7164-43-4, Similarity: 0.87) .

Preparation Methods

Condensation of Pyrimidine Precursors with Amino Alcohols

One common method involves the condensation of pyrimidine-4-carboxylic acid derivatives with 2,6-dimethylmorpholine or its precursors under controlled conditions to introduce the morpholino substituent at the 6-position.

  • Starting Materials: Pyrimidine-4-carboxylic acid or its esters, 2,6-dimethylmorpholine.
  • Reaction Conditions: Mild heating in methanol or polar aprotic solvents, often with base catalysis (e.g., sodium hydroxide).
  • Yields: Typically range from 70% to 90% depending on reaction time and temperature.
  • Notes: The reaction time is generally between 10-12 hours at ambient temperature (25°C) to ensure high conversion and purity.

Use of Morita-Baylis-Hillman (MBH) Adducts and MgI2-Mediated Cyclization

A more recent and efficient approach involves a three-step sequence:

  • MgI2-mediated MBH Reaction: Aldehydes react with propiolates or propiolamides to form substituted α-iodomethylene β-keto ester intermediates.
  • Oxidation: The MBH adducts are oxidized using Dess-Martin periodinane to yield aldehyde intermediates.
  • Cyclization: Condensation with amidine or guanidine derivatives to form 2,6-disubstituted pyrimidine-5-carboxylates.
  • Advantages: This method is mild, efficient, and allows for structural diversity at the 2 and 6 positions of the pyrimidine ring.
  • Reaction Conditions: Room temperature stirring in methanol with KOH for hydrolysis, followed by acidification and extraction.
  • Yields: High to nearly quantitative yields for various pyrimidine esters (0.4–1.8 mmol scale).
  • Relevance: Although this method targets pyrimidine-5-carboxylates, the principles can be adapted for 4-carboxylic acid derivatives like this compound.

Acylation and Functional Group Transformation of Hexahydropyrimidine Derivatives

Another approach involves the synthesis of 6-oxohexahydropyrimidine-4-carboxylic acid derivatives followed by selective acylation and substitution to introduce the morpholino group:

  • Procedure: L-asparagine is reacted with aldehydes and sodium hydroxide in methanol, yielding 2-substituted 6-oxohexahydropyrimidine-4-carboxylic acids.
  • Subsequent Steps: Acylation with acyl chlorides (e.g., 3-(acetylthio)propionyl chloride) in acetone to form N-acyl derivatives.
  • Yields: 70%-90% for initial stages; acylation completes in 10-12 hours.
  • Significance: This method allows stereoselective synthesis with control over substituent configuration, useful for derivatives like this compound.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Intermediates Reaction Conditions Yield (%) Advantages Limitations
Condensation with 2,6-Dimethylmorpholine Pyrimidine-4-carboxylic acid, NaOH, MeOH 10-12 h, 25°C 70-90 Mild conditions, straightforward Longer reaction time
MgI2-Mediated MBH + Oxidation + Cyclization Aldehydes, propiolates, MgI2, Dess-Martin periodinane Room temp, multi-step Up to ~100 High yield, structural diversity Multi-step, requires specialized reagents
Acylation of 6-oxohexahydropyrimidine derivatives L-asparagine, aldehydes, acyl chlorides 10-12 h, acetone, RT 70-90 Stereoselective, optically pure derivatives Requires careful control of stereochemistry

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the morpholino group to the pyrimidine ring under basic conditions (e.g., using DCC or EDC as coupling agents). Reaction optimization focuses on solvent choice (e.g., DMF or THF), temperature control (reflux at 80–100°C), and catalytic additives (e.g., DMAP). Purification via recrystallization or HPLC ensures >95% purity, with yields improved by iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic methods are employed to characterize this compound?

  • Methodological Answer : Structural confirmation relies on:

  • NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How is the carboxylic acid moiety leveraged for further derivatization in medicinal chemistry?

  • Methodological Answer : The carboxylic acid group is activated using carbodiimides (e.g., EDC) or HOBt for amide bond formation. Reaction with amines or alcohols under inert atmosphere (N₂/Ar) produces esters or amides. Monitoring via TLC or LC-MS ensures completion, followed by purification via column chromatography .

Advanced Research Questions

Q. How does the 2,6-dimethylmorpholino group influence the compound’s reactivity and target binding compared to other substituents (e.g., cyclobutyl or propynyl groups)?

  • Methodological Answer : The morpholino group enhances solubility and imparts conformational rigidity, affecting π-π stacking and hydrogen-bonding interactions. Comparative studies using analogues (e.g., 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid) reveal reduced steric hindrance and improved binding to kinases (e.g., IC₅₀ values < 100 nM in kinase assays) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, enzyme sources). Solutions include:

  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Structural analogs to isolate substituent effects (e.g., replacing dimethylmorpholino with cyclopentyloxy groups).
  • Meta-analysis of published IC₅₀/Kd values to identify trends .

Q. How can computational docking studies guide the design of derivatives with enhanced target affinity?

  • Methodological Answer : Docking (e.g., AutoDock Vina, Glide) identifies key interactions (e.g., hydrogen bonds with catalytic lysine residues). Free energy calculations (MM/GBSA) prioritize derivatives with improved binding. For example, adding electron-withdrawing groups to the pyrimidine ring increased affinity for dihydrofolate reductase by 30% in silico .

Q. What in vitro assays are suitable for evaluating enzyme inhibitory activity, and how are IC₅₀ values determined?

  • Methodological Answer :

  • Fluorescence-based assays (e.g., NADPH depletion for dehydrogenases).
  • Radioactive assays (³H-labeled substrates for kinases).
  • Dose-response curves (8–12 concentrations) analyzed via nonlinear regression (GraphPad Prism) to calculate IC₅₀. Validated with positive controls (e.g., staurosporine for kinases) .

Q. How do structural modifications at the pyrimidine ring’s 6-position affect pharmacokinetic properties?

  • Methodological Answer :

  • LogP adjustments : Adding hydrophilic groups (e.g., morpholino) reduces LogP from 2.5 to 1.8, enhancing aqueous solubility.
  • Metabolic stability : Microsomal assays (human liver microsomes + NADPH) show t₁/₂ increases from 15 min (methylamino derivatives) to 45 min (morpholino derivatives) due to steric shielding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.